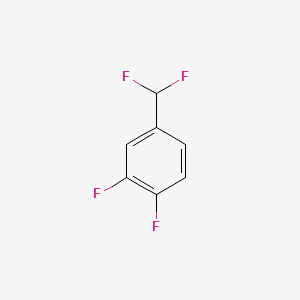

4-(二氟甲基)-1,2-二氟苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-(Difluoromethyl)-1,2-difluorobenzene” is a type of organic compound that contains a benzene ring with difluoromethyl and difluorobenzene functional groups . It’s part of a broader class of compounds known as organofluorines, which are characterized by the presence of a carbon-fluorine bond .

Synthesis Analysis

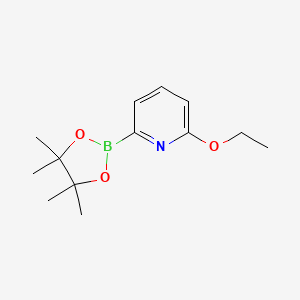

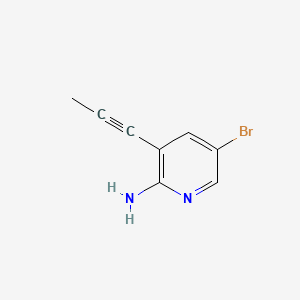

The synthesis of “4-(Difluoromethyl)-1,2-difluorobenzene” and similar compounds has been a topic of interest in recent years. One approach involves difluoromethylation processes based on X–CF2H bond formation, where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis

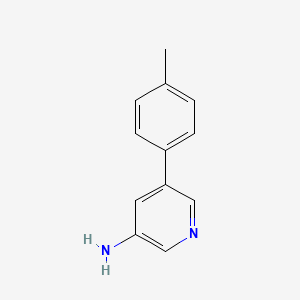

The molecular structure of “4-(Difluoromethyl)-1,2-difluorobenzene” is characterized by the presence of a benzene ring, which is a cyclic compound with alternating double and single bonds. Attached to this ring are difluoromethyl and difluorobenzene functional groups .Chemical Reactions Analysis

The chemical reactions involving “4-(Difluoromethyl)-1,2-difluorobenzene” are diverse and depend on the specific conditions and reagents used. For instance, difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry .科学研究应用

Application in Medicinal Chemistry

Summary of the Application

The 4-difluoromethyl pyrazole, which possesses unique chemical and physical properties, holds potential applications in medicinal chemistry . These derivatives show the potential to display several biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties .

Methods of Application or Experimental Procedures

Molecular docking simulations and Density Functional Theory (DFT) were applied to examine the binding interactions of 4-difluoromethyl pyrazole derivatives . The potential binding mechanisms and strengths of derivatives within the receptor’s binding site were assessed . Proposed compounds were subjected to molecular docking with the major protease to assess binding affinities .

Results or Outcomes

In the designed compounds, 3a and 3f show the highest docking score, leading to high affinity toward the major protease . An energy score of -6.9765 Cal/mol of ligand 3g suggests a strong and advantageous binding affinity, with the negative number indicating stability . The strong affinity of 3a and 3f was attributed to the existence of three hydrogen bonds and several hydrophobic interactions between the drug and the essential amino acid residues of the receptor .

Application in Materials Science

Summary of the Application

The 4-difluoromethyl pyrazole also has potential applications in materials science . The difluoromethyl group significantly influences the parent pyrazole molecule’s reactivity and lipophilicity, making it a valuable building block for the synthesis of tailored derivatives .

Results or Outcomes

The incorporation of the difluoromethyl group has been observed to enhance the lipophilicity and metabolic stability of the compounds, both of which are critical considerations in the field of materials design .

Late-stage Difluoromethylation

Summary of the Application

Late-stage difluoromethylation, which involves the introduction of difluoromethyl groups in the last stages of synthetic protocols, has played significant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds .

Methods of Application or Experimental Procedures

This process involves the formation of X–CF2H bonds where X is C (sp), C (sp2), C (sp3), O, N, or S . The invention of multiple difluoromethylation reagents has benefited this field of research .

Results or Outcomes

These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .

Photocatalytic Difluoromethylation

Summary of the Application

Photocatalytic difluoromethylation reactions of aromatic compounds and aliphatic multiple C–C bonds have played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds .

Methods of Application or Experimental Procedures

These reactions are accomplished on (hetero)aromatic and carbon–carbon unsaturated aliphatic substrates under mild and environmentally benign conditions .

Results or Outcomes

The introduction of fluoro-substituents into these types of molecules has a striking positive impact on their physical properties including metabolic stability, solubility, and lipophilicity .

Difluoromethylation of Heterocycles

Summary of the Application

Difluoromethylation of heterocycles via a radical process has seen significant advances over the past few years .

未来方向

属性

IUPAC Name |

4-(difluoromethyl)-1,2-difluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOWIQSPHDVGDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673318 |

Source

|

| Record name | 4-(Difluoromethyl)-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethyl)-1,2-difluorobenzene | |

CAS RN |

1214379-64-2 |

Source

|

| Record name | 4-(Difluoromethyl)-1,2-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B596168.png)

![Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate](/img/structure/B596171.png)

![Rac-(1S,2R,3S,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B596173.png)

![4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B596181.png)